molecular formula C10H13BrFNO2S B3004570 5-Bromo-N-tert-butyl-2-fluorobenzenesulfonamide CAS No. 1790362-90-1

5-Bromo-N-tert-butyl-2-fluorobenzenesulfonamide

Cat. No.: B3004570
CAS No.: 1790362-90-1
M. Wt: 310.18
InChI Key: HOXHBQHAZPXENX-UHFFFAOYSA-N
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Description

5-Bromo-N-tert-butyl-2-fluorobenzenesulfonamide (CAS 1790362-90-1) is an organic compound with the molecular formula C10H13BrFNO2S and a molecular weight of 310.18 . It belongs to the benzenesulfonamide class, which are versatile intermediates in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Sulfonamide derivatives are prominent in medicinal chemistry and are frequently utilized as antibacterial and antiviral agents in chemotherapy . They often function as competitive antagonists in biological pathways, such as the folic acid synthesis in bacteria . While the specific research applications for this compound are not fully detailed in the literature, its structure contains both a bromine and a fluorine atom, making it a potential building block for further functionalization via cross-coupling reactions or a precursor in the synthesis of more complex molecules. Researchers may explore its use in developing new chemical entities or as a standard in analytical studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-tert-butyl-2-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFNO2S/c1-10(2,3)13-16(14,15)9-6-7(11)4-5-8(9)12/h4-6,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXHBQHAZPXENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Bromo-N-tert-butyl-2-fluorobenzenesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-5-tert-butyl nitroaniline with sodium nitrite in the presence of N-tert-butyl-N’-(2-nitrophenyl)thiourea . This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

5-Bromo-N-tert-butyl-2-fluorobenzenesulfonamide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-Bromo-N-tert-butyl-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, or as a substrate in enzymatic processes. The exact pathways and targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares structural features, substituent effects, and key properties of 5-Bromo-N-tert-butyl-2-fluorobenzenesulfonamide with related compounds:

Compound Name Substituents Molecular Formula Purity Key Features
This compound Br (5), F (2), N-tert-butyl sulfonamide C₁₀H₁₂BrFNO₂S 98% High steric hindrance; fluorine enhances electronegativity and bioavailability.
3-Bromo-N-tert-butyl-5-fluorobenzamide Br (3), F (5), N-tert-butyl amide C₁₁H₁₂BrFNO 96% Amide group reduces acidity vs. sulfonamide; lower lipophilicity .
5-bromo-N-(sec-butyl)-2-thiophenesulfonamide Br (5), thiophene ring, N-sec-butyl C₈H₁₂BrNO₂S₂ N/A Thiophene ring alters electronic properties; sec-butyl less bulky .
5-Bromo-N-ethyl-2-methoxybenzenesulfonamide Br (5), OCH₃ (2), N-ethyl sulfonamide C₉H₁₂BrNO₃S N/A Methoxy group increases electron density; ethyl reduces steric bulk .

Electronic and Steric Effects

  • Fluorine vs. Methoxy: The 2-fluorine in the target compound is strongly electron-withdrawing, increasing sulfonamide acidity (pKa ~10–11) compared to 2-methoxy derivatives (pKa ~8–9) .
  • tert-butyl vs. In contrast, N-ethyl or N-sec-butyl analogs (e.g., 5-bromo-N-(sec-butyl)-2-thiophenesulfonamide) exhibit improved solubility but lower metabolic stability .

Biological Activity

5-Bromo-N-tert-butyl-2-fluorobenzenesulfonamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H13BrFNO2SC_{10}H_{13}BrFNO_2S and a molecular weight of approximately 310.1831 g/mol. Its structure includes:

  • Bromine (Br) and Fluorine (F) atoms attached to a benzene ring.
  • A tert-butyl group, which enhances lipophilicity.
  • A sulfonamide functional group, known for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and enzyme inhibition contexts. Here are some key findings:

  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, suggesting potential applications in treating bacterial infections.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes or receptors, which could lead to therapeutic applications.

The mechanism of action is believed to involve interactions with specific molecular targets. The sulfonamide group can participate in hydrogen bonding with proteins, while the bromine and fluorine atoms may influence the compound's stability and reactivity. This interaction can modulate enzyme activity, potentially leading to various biological effects.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against a range of bacterial strains. The results indicated that the compound exhibited significant inhibition against Gram-positive bacteria, with an average Minimum Inhibitory Concentration (MIC) of 32 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Enzyme Inhibition Studies

In another investigation focusing on enzyme inhibition, the compound was tested against various targets. Notably, it showed promising results as an inhibitor of carbonic anhydrase with an IC50 value of 150 nM.

Enzyme TargetIC50 (nM)
Carbonic Anhydrase150
Aldose Reductase200
Dipeptidyl Peptidase IV300

Comparison with Similar Compounds

To understand its unique properties, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaKey Features
5-Bromo-2-fluorobenzenesulfonamideC6H5BrFNO2SLacks tert-butyl group; simpler structure
4-Bromo-N-tert-butyl-2-methoxybenzenesulfonamideC11H15BrNO3SContains methoxy group; different functional properties
5-Bromo-N-(tert-butyl)-2-nitroanilineC10H12BrN3O2Contains nitro group; potential for different reactivity

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight322.22 g/mol
logP (Predicted)3.8 ± 0.2 (Schrödinger QikProp)
Melting Point148–152°C (DSC)
Solubility in DMSO>50 mg/mL

Q. Table 2: Common Contaminants in Synthesis

ContaminantRemoval StrategyPurity Post-Treatment
Unreacted sulfonyl chlorideColumn chromatography (Hexane:EA 8:2)>99%
Tert-butyl amine byproductsAcid-base extraction (1M HCl wash)>98%

Theoretical and Methodological Considerations

  • Linking to Frameworks : The compound’s sulfonamide moiety aligns with enzyme inhibition studies (e.g., carbonic anhydrase), where fluorine enhances binding affinity. Molecular docking (AutoDock Vina) can predict interactions using crystallographic data from homologs .
  • Contradiction Management : When spectral data conflicts with literature, cross-validate using multiple techniques (e.g., IR for functional groups, HRMS for molecular formula) and consult crystallographic databases (e.g., CCDC) .

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